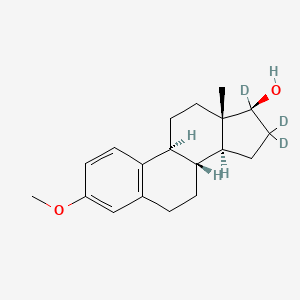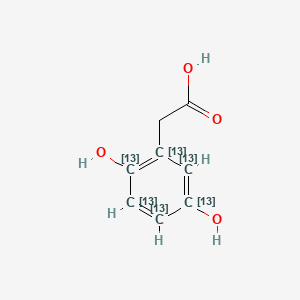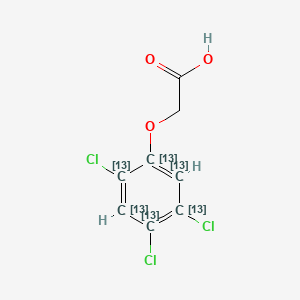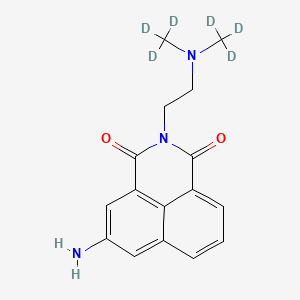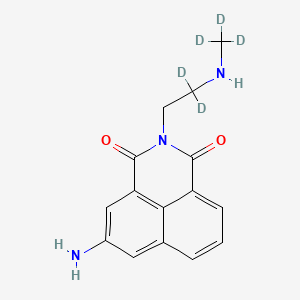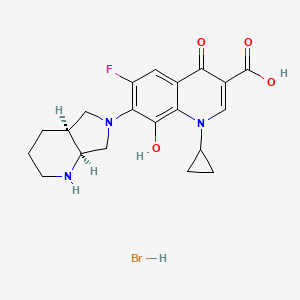
8-Hydroxy Moxifloxacin Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Hydroxy Moxifloxacin Hydrobromide is a potent antibiotic agent used to treat a wide range of bacterial infections . It is a derivative of the fluoroquinolone class of antibiotics, which work by inhibiting bacterial DNA synthesis and preventing the growth and replication of bacteria .
Molecular Structure Analysis
The molecular formula of 8-Hydroxy Moxifloxacin Hydrobromide is C20H23BrFN3O4 . The compound includes a hydroxyl group and a fluorine atom in the quinolone ring, which enhances its antibacterial activity .Physical And Chemical Properties Analysis
8-Hydroxy Moxifloxacin Hydrobromide has a molecular weight of 468.3 g/mol . It is highly soluble in water and is stable under acidic and basic conditions .Scientific Research Applications
Overview of Moxifloxacin
Moxifloxacin, a fluoroquinolone antibiotic, has been extensively researched for its broad spectrum of antibacterial activity, including activity against penicillin-resistant Streptococcus pneumoniae. It is approved for the treatment of various infections and is noted for its good tissue penetration and convenient dosing schedule. The focus of research has largely been on its efficacy in treating acute bacterial infections and its pharmacokinetics (Keating & Scott, 2004; Wise, 1999).
Pharmacokinetics and Clinical Efficacy
Studies have shown that moxifloxacin has a broad spectrum of action, maintaining activity against Gram-positive and Gram-negative organisms and achieving high concentrations in lung epithelial lining fluid, bronchial mucosa, and alveolar macrophages. This wide range of activity supports its clinical use in treating respiratory infections (Nightingale, 2000).
In Vitro and In Vivo Activity
Research has confirmed moxifloxacin's effective antimicrobial spectrum in vitro and its applicability in vivo for treating respiratory tract infections (RTIs), including effectiveness against β-lactam- and macrolide-resistant organisms. The potential for using moxifloxacin to replace other antibiotics in treatment regimens for RTIs has been explored, highlighting its role in advancing therapeutic strategies (Blondeau & Felmingham, 1999).
Ophthalmic Applications
Moxifloxacin has also been evaluated for its use in treating ocular infections. Studies have compared the efficacy of moxifloxacin ophthalmic solution with other fluoroquinolones, emphasizing its improved potency and penetration into ocular tissues. This has led to its recommendation for treating serious ophthalmic infections, such as keratitis and endophthalmitis (Mah, 2004; Schlech & Alfonso, 2005).
Potential for Shortening TB Treatment
Research into moxifloxacin's role in tuberculosis (TB) treatment suggests that it could be used to shorten the standard regimen. Its in vitro activity against Mycobacterium tuberculosis, combined with favorable pharmacokinetic properties, indicates that moxifloxacin could be an important component of future TB treatment strategies, potentially reducing treatment duration and improving patient adherence (Gillespie, 2007).
properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4.BrH/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23;/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTHCZDXAAGHAF-OEQYQXMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy Moxifloxacin Hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)
